
4-Chloro-N-hydroxy-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-hydroxy-3,5-dinitrobenzamide is a chemical compound with the molecular formula C7H4ClN3O5. It is known for its bifunctional nature, containing both a chlorine atom and a nitro group, which makes it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-hydroxy-3,5-dinitrobenzamide typically involves the nitration of 4-chlorobenzamide followed by hydroxylation. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the 3 and 5 positions of the benzene ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents and maintaining reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-hydroxy-3,5-dinitrobenzamide undergoes various types of chemical reactions, including:
Electrophilic Substitution: The chlorine atom can participate in electrophilic substitution reactions with aromatic rings or amines.
Hydrolysis: The nucleophilic amide group is labile and can be hydrolyzed by strong acids or bases.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Hydrolysis: Strong acids or bases.
Arylation: Imidazole and dioxan solvent.
Major Products
The major products formed from these reactions include various substituted benzamides and nitro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-N-hydroxy-3,5-dinitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-N-hydroxy-3,5-dinitrobenzamide involves its ability to participate in electrophilic substitution and hydrolysis reactions. The chlorine atom and nitro groups play a crucial role in its reactivity, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-N-hydroxy-3,5-dinitrobenzamide is unique due to its combination of a chlorine atom and nitro groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
65439-51-2 |
|---|---|
Molecular Formula |
C7H4ClN3O6 |
Molecular Weight |
261.57 g/mol |
IUPAC Name |
4-chloro-N-hydroxy-3,5-dinitrobenzamide |
InChI |
InChI=1S/C7H4ClN3O6/c8-6-4(10(14)15)1-3(7(12)9-13)2-5(6)11(16)17/h1-2,13H,(H,9,12) |
InChI Key |
NUENPCXOUNMMKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



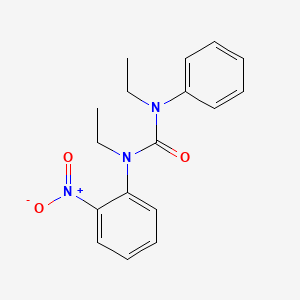
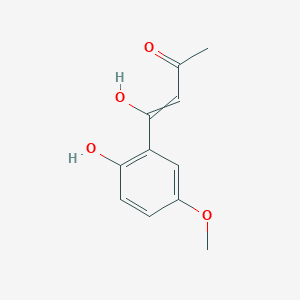
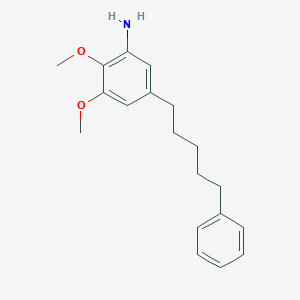
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14491760.png)
![8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B14491767.png)
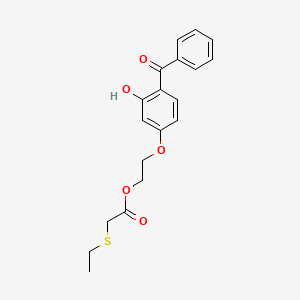
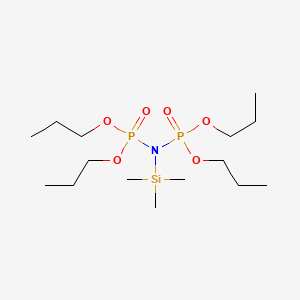

![2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B14491785.png)

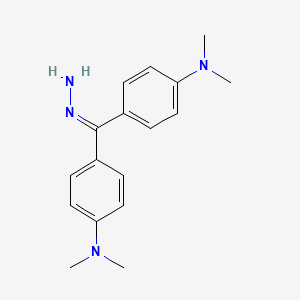
![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)
